Quinovic acid

Übersicht

Beschreibung

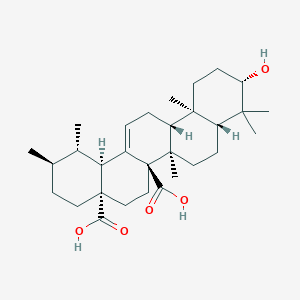

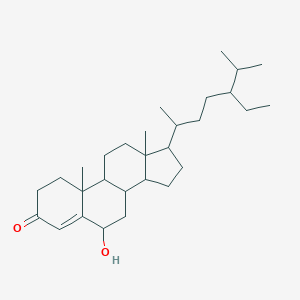

Quinovic acid is a natural triterpenoid isolated from the herbs of Mitragyna rotundifolia . It is a crystalline triterpene acid . It has been found to strongly suppress the growth and viability of human breast and lung cancer cells .

Molecular Structure Analysis

This compound has the molecular formula C30H46O5 . It contains 85 bonds in total, including 39 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 six-membered rings, 4 ten-membered rings, 2 carboxylic acids (aliphatic), 3 hydroxyl groups, and 1 secondary alcohol .

Physical and Chemical Properties Analysis

This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The specific physical properties such as melting point, boiling point, etc., are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Microbial Biotransformation

Quinovic acid glycosides undergo microbial deglycosylation, converting their structure from ursane to oleanane triterpene skeleton. This transformation, executed by microbes like Nocardia sp., is a significant biochemical process, revealing the potential of this compound in biotechnological applications (Cheng et al., 2004).

Pharmacological Properties

This compound shows notable pharmacological properties. Compounds derived from this compound exhibited significant inhibitory activity against snake venom phosphodiesterase-I (Mostafa et al., 2006). Additionally, this compound glycosides, along with the alkaloid cadambine acid, demonstrated strong antileishmanial activity, highlighting their potential in treating parasitic infections (Di Giorgio et al., 2006).

Chemical Analysis

Chemical analysis of plant species like Zygophyllum melongena and Zygophyllum fabago has led to the identification of this compound glycosides. These discoveries contribute to understanding the chemical composition of these plants and their potential medicinal uses (Ganbaatar et al., 2016); (Khan et al., 2010).

Metabolic Studies

Metabolic studies of this compound glycoside by Streptomyces griseus reveal potential for creating new bio-active derivatives, suggesting the use of this compound in developing novel therapeutic agents (Cheng et al., 2006).

Antifungal and Antimicrobial Activity

This compound derivatives have been investigated for their antifungal and antimicrobial properties. Uncaria tomentosa, which contains this compound glycosides, demonstrated significant antifungal activity against resistant non-albicans Candida isolates (Moraes et al., 2015).

Inhibition of Advanced Glycation End-Products

Studies on Tamarindus indica and Mitragyna inermis extracts, containing this compound glycosides, have shown their ability to inhibit the formation of advanced glycation end-products, which are significant in the management of diabetes mellitus (Ouédraogo et al., 2023).

Cytotoxicity and Cancer Research

This compound and its derivatives have been studied for their cytotoxicity and potential anti-cancer properties. Research indicates that these compounds may have varying degrees of cytotoxic effects, useful in cancer research and potentially in therapy (Tapondjou et al., 2002).

Wirkmechanismus

- Its primary targets are not explicitly mentioned in the available literature, but it interacts with cellular components involved in cell survival and apoptosis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Quinovic acid interacts with various biomolecules in biochemical reactions. For instance, it has been found to induce apoptosis in cancer cells by activating caspases 3 and 8, as well as PARP cleavage . It also upregulates mRNA and protein levels of death receptor 5 (DR5) . These interactions suggest that this compound plays a significant role in cell death pathways.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to strongly suppress the growth and viability of human breast and lung cancer cells . Interestingly, this compound does not inhibit the growth and viability of non-tumorigenic breast cells , suggesting a degree of selectivity in its cellular effects.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It induces cell death, which is associated with the activation of caspases 3 and 8, as well as PARP cleavage . It also upregulates the mRNA and protein levels of DR5 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, this compound has been shown to exhibit significant cytotoxic effects against all cancerous cells, and these effects increase with the duration of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study found that this compound glycosides purified fraction (QAPF) from Uncaria tomentosa reduced nociceptive and inflammatory events in mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. For example, it is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan .

Eigenschaften

IUPAC Name |

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-17-9-14-29(24(32)33)15-16-30(25(34)35)19(23(29)18(17)2)7-8-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,30)6/h7,17-18,20-23,31H,8-16H2,1-6H3,(H,32,33)(H,34,35)/t17-,18+,20+,21-,22+,23+,27+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUYFGQEMPENCE-DPKHZRJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963591 | |

| Record name | 3-Hydroxyurs-12-ene-27,28-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-74-7 | |

| Record name | Quinovic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinovic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyurs-12-ene-27,28-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINOVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JP167T0ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

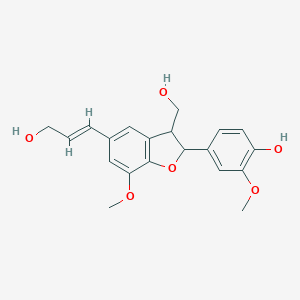

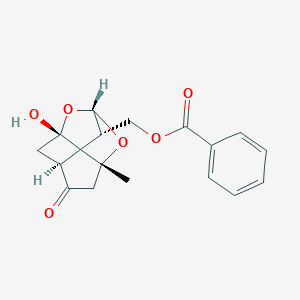

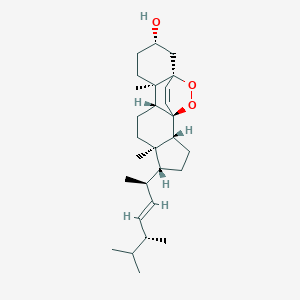

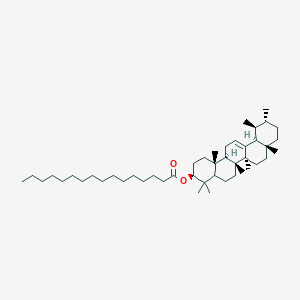

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)